molecular formula C16H15ClN2O3 B5835742 N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide

N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide

Cat. No.: B5835742
M. Wt: 318.75 g/mol
InChI Key: NEWUNKHEKODIHV-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chloro-3-nitrophenyl group attached to a 4-phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrophenol
  • 4-chloro-3-nitrobenzyl alcohol
  • 4-chloro-3-nitrophenyl isocyanate

Uniqueness

N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide is unique due to its specific structural features, such as the combination of a 4-chloro-3-nitrophenyl group with a 4-phenylbutanamide backbone. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-14-10-9-13(11-15(14)19(21)22)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWUNKHEKODIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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